N-(Diphenylmethylene)glycine methyl ester
Overview
Description
N-(Diphenylmethylene)glycine methyl ester is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . It is a solid with a white to pale yellow crystalline appearance . This compound is soluble in organic solvents such as benzene and carbon tetrachloride but is insoluble in water . It is commonly used in organic synthesis, particularly in coupling reactions and the formation of aromatic compounds .
Preparation Methods
N-(Diphenylmethylene)glycine methyl ester can be synthesized through the reaction of benzaldehyde and glycine methyl ester[2][2]. The reaction typically occurs in an appropriate solvent, followed by purification and crystallization steps to obtain the desired product[2][2]. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity[2][2].
Chemical Reactions Analysis
N-(Diphenylmethylene)glycine methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
N-(Diphenylmethylene)glycine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Diphenylmethylene)glycine methyl ester involves its interaction with specific molecular targets and pathways. It acts as an intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N-(Diphenylmethylene)glycine methyl ester can be compared with similar compounds such as:
N-(Diphenylmethylene)glycine ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
N-(Diphenylmethylene)glycine tert-butyl ester: This compound has a tert-butyl ester group and is used in similar applications.
These similar compounds share structural similarities but differ in their ester groups, which can influence their reactivity and applications .
Properties
IUPAC Name |
methyl 2-(benzhydrylideneamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTOLHHWLUCKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340284 | |
Record name | Methyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81167-39-7 | |
Record name | Methyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Diphenylmethylene)glycine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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